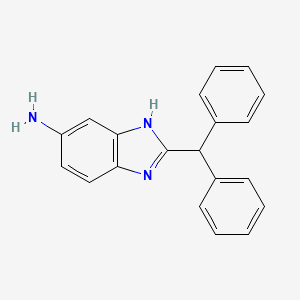

2-Benzhydryl-1H-benzoimidazol-5-ylamine

Description

Properties

Molecular Formula |

C20H17N3 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2-benzhydryl-3H-benzimidazol-5-amine |

InChI |

InChI=1S/C20H17N3/c21-16-11-12-17-18(13-16)23-20(22-17)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,21H2,(H,22,23) |

InChI Key |

OEXYCKMTYYHADW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC4=C(N3)C=C(C=C4)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The benzhydryl group distinguishes 2-Benzhydryl-1H-benzoimidazol-5-ylamine from other benzimidazole derivatives. Key structural analogs and their properties are summarized below:

*Similarity scores (0–1 scale) are derived from structural comparisons in .

Key Observations :

- The benzhydryl group confers significant steric bulk and lipophilicity compared to methyl or ethyl substituents, which may reduce aqueous solubility but enhance membrane permeability and receptor binding in hydrophobic pockets .

- Charged derivatives (e.g., dihydrochloride salts) exhibit improved stability and solubility, as seen in and , but this is substituent-dependent.

Hypothesized Activity of this compound :

- The benzhydryl group may enhance binding affinity to hydrophobic regions of angiotensin II receptors, but steric hindrance could limit efficacy compared to smaller substituents.

- The amine at position 5 likely facilitates hydrogen bonding with receptor residues, a common feature in active analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Benzhydryl-1H-benzoimidazol-5-ylamine with high purity?

- Methodology : Synthesis typically involves condensation reactions under controlled conditions. For example, derivatives of benzimidazole are synthesized by reacting substituted amines with appropriate carbonyl precursors in polar aprotic solvents (e.g., DMF or DMSO) under reflux. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) may enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

- Key Parameters : Optimize reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios of reactants. Monitor progress using TLC or HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments. IR spectroscopy identifies functional groups (e.g., NH stretching in benzimidazole at ~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Determines solid-state conformation and intermolecular interactions (e.g., hydrogen bonding) .

- Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion.

- Work in a fume hood due to potential dust formation.

- Store in a cool, dry environment away from oxidizing agents .

- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs). For example, benzimidazole derivatives have shown binding to the ATP-binding site of CDK1/GSK3β kinases .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzhydryl moiety) with activity trends .

- Validation : Cross-check computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Strategies :

- Meta-Analysis : Systematically compare studies using databases like PubMed or Scopus. Filter by assay type (e.g., cytotoxicity vs. antiparasitic) and cell lines used .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., pH, serum concentration in cell culture) .

- Structural Variability : Evaluate how minor structural differences (e.g., halogen substitution at position 5) alter activity profiles .

Q. What strategies optimize the pharmacokinetic properties of this compound for therapeutic applications?

- Methods :

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles.

- Metabolic Stability : Introduce metabolically stable groups (e.g., fluorine atoms) to reduce CYP450-mediated degradation .

- Permeability Assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption potential .

Q. How can spectroscopic data be used to troubleshoot synthetic byproducts?

- Case Study :

- NMR Analysis : Detect unreacted starting materials (e.g., residual amines) or dimerization products. For example, unexpected peaks in the aromatic region may indicate regioisomeric impurities .

- Mass Spectrometry : Identify adducts (e.g., sodium or potassium ions) or decomposition products during storage .

- Mitigation : Adjust reaction stoichiometry or purification protocols (e.g., gradient elution in HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.